molecular formula C19H17NO2 B2620126 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-79-0

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2620126
CAS No.: 879329-79-0
M. Wt: 291.35
InChI Key: ZWWYWKBWSFDPCZ-UHFFFAOYSA-N
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Description

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of benzyl, methyl, and phenyl substituents, as well as a carboxylic acid group. This structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.

    Pyrazole derivatives: Another class of heterocyclic compounds with comparable chemical properties and applications.

Uniqueness

1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-benzyl-2-methyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-17(19(21)22)12-18(16-10-6-3-7-11-16)20(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWYWKBWSFDPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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